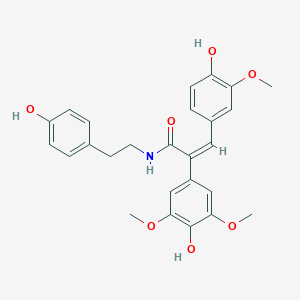
(E)-Squamosamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-Squamosamide is a naturally occurring compound isolated from the plant Annona squamosa. It belongs to the class of compounds known as acetogenins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Squamosamide typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the tetrahydrofuran ring system, which is a key feature of this compound.
Introduction of the side chains: The side chains are introduced through various coupling reactions, such as Suzuki or Stille coupling.
Final deprotection and purification: The final steps involve deprotection of protecting groups and purification of the compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research and development phase. large-scale synthesis would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, greener solvents, and continuous flow reactors.
化学反応の分析
Types of Reactions: (E)-Squamosamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-Squamosamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of acetogenins.
Biology: It is studied for its potential as a natural pesticide due to its insecticidal properties.
Medicine: Research is focused on its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells. It is also being investigated for its neuroprotective effects in neurodegenerative diseases.
作用機序
The mechanism of action of (E)-Squamosamide involves multiple molecular targets and pathways:
Anti-cancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB).
Neuroprotective: It protects neurons from oxidative stress by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
類似化合物との比較
(E)-Squamosamide can be compared with other acetogenins, such as:
Bullatacin: Known for its potent anti-cancer properties.
Asimicin: Exhibits strong insecticidal activity.
Muricins: A group of acetogenins with diverse biological activities.
Uniqueness: this compound is unique due to its specific structural features and the combination of its biological activities. Its ability to target multiple pathways makes it a promising candidate for therapeutic development.
生物活性
(E)-Squamosamide, a derivative of the naturally occurring compound squamosamide, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic applications in metabolic disorders. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound, particularly focusing on its synthetic derivative FLZ.
Overview of this compound
This compound is derived from the plant Annona glabra and has been modified to enhance its biological properties. The compound exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications.
1. Neuroprotective Effects
Numerous studies have demonstrated the neuroprotective properties of this compound, particularly its derivative FLZ.
- Mechanisms of Action :
- FLZ enhances the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival and differentiation. It promotes the phosphorylation of tropomyosin receptor kinase B (TrkB) and cAMP response element-binding protein (CREB), leading to increased BDNF expression in the hippocampus of transgenic mice models .
- The compound also inhibits apoptosis through modulation of the Bcl-2/Bax ratio and reduces active caspase-3 levels, indicating its potential to protect against neurodegenerative diseases like Parkinson's disease (PD) .
2. Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, particularly in models of neuroinflammation.
- Mechanism :
3. Metabolic Effects
Recent studies suggest that this compound may have therapeutic potential in metabolic disorders such as diabetes.
- Effects on β-cells :
Case Studies and Clinical Implications
Several case studies highlight the potential clinical applications of this compound:
- Diabetes Management : In vitro studies indicate that FLZ can prevent β-cell failure due to chronic hyperglycemia, suggesting its utility in diabetes treatment .
- Neurodegenerative Diseases : Clinical trials are underway to assess the efficacy of FLZ in treating Parkinson's disease, focusing on its neuroprotective mechanisms and ability to improve motor function in animal models .
特性
CAS番号 |
142750-35-4 |
|---|---|
分子式 |
C26H27NO7 |
分子量 |
465.5 g/mol |
IUPAC名 |
(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C26H27NO7/c1-32-22-13-17(6-9-21(22)29)12-20(18-14-23(33-2)25(30)24(15-18)34-3)26(31)27-11-10-16-4-7-19(28)8-5-16/h4-9,12-15,28-30H,10-11H2,1-3H3,(H,27,31)/b20-12+ |
InChIキー |
VEUGFVRUMOLGFJ-UDWIEESQSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)NCCC3=CC=C(C=C3)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C(=CC2=CC(=C(C=C2)O)OC)C(=O)NCCC3=CC=C(C=C3)O |
melting_point |
206-207°C |
物理的記述 |
Solid |
同義語 |
FLZ compound squamosamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















